molecular formula C8H8Br2O B2426953 1-Bromo-4-(bromomethyl)-2-methoxybenzene CAS No. 1148110-16-0

1-Bromo-4-(bromomethyl)-2-methoxybenzene

Cat. No.: B2426953
CAS No.: 1148110-16-0
M. Wt: 279.959
InChI Key: ZKSAFWBHFTUHMZ-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate

The utility of 1-Bromo-4-(bromomethyl)-2-methoxybenzene as a synthetic intermediate lies in the distinct reactivity of its functional groups. The presence of two different bromine-containing moieties, an aryl bromide and a benzyl (B1604629) bromide, allows for selective and sequential reactions. This differential reactivity is a key feature that synthetic chemists exploit to build intricate molecules in a controlled manner.

The compound serves as a linchpin in the assembly of more complex structures through various synthetic transformations. Its ability to participate in a wide array of reactions makes it an important component in the toolbox of organic chemists for creating diverse molecular frameworks.

Strategic Importance of the Bromomethyl and Methoxy (B1213986) Functional Groups in Chemical Transformations

The strategic placement of the bromomethyl and methoxy groups on the benzene (B151609) ring dictates the reactivity and synthetic potential of this compound.

The bromomethyl group (-CH₂Br) is a highly reactive functional group that readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, including amines, alcohols, thiols, and carbon nucleophiles, providing a straightforward method for chain extension and the formation of new carbon-carbon and carbon-heteroatom bonds. The benzylic position of the bromine atom enhances its reactivity, making it an excellent leaving group in Sₙ2 reactions.

The methoxy group (-OCH₃) is an electron-donating group that influences the reactivity of the aromatic ring. Through its resonance effect, it activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. ontosight.aiguidechem.com This directing effect is a powerful tool for controlling the regioselectivity of reactions on the benzene ring. Furthermore, the methoxy group can be cleaved under certain conditions to reveal a phenol, adding another layer of synthetic versatility.

The interplay between the electronic nature of the methoxy group and the reactivity of the bromomethyl and aryl bromide functionalities is a key aspect of the strategic importance of this molecule in multistep syntheses.

Overview of Research Trajectories Involving this compound

Research involving this compound and its isomers is expanding, with a significant focus on its application in medicinal chemistry and materials science. The structural motif present in this compound is found in various biologically active molecules.

One major research trajectory is its use as a precursor for the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of brominated and methoxylated benzene rings are being investigated for their antioxidant and anticancer properties. mdpi.com The ability to functionalize the molecule at multiple sites allows for the creation of libraries of compounds for biological screening. For example, the synthesis of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, which have shown analgesic, antifungal, and antibacterial activities, highlights the potential of this structural class. nih.gov

Another area of investigation is its application in the synthesis of complex natural products and their analogs. The controlled introduction of substituents and the ability to participate in cross-coupling reactions make it a valuable building block for constructing the core structures of these intricate molecules.

Furthermore, the reactivity of the aryl bromide in cross-coupling reactions, such as the Suzuki and Heck reactions, opens up avenues for the synthesis of conjugated systems and biaryl compounds, which are of interest in materials science for their electronic and photophysical properties.

Below is a table summarizing the key properties of this compound and its isomers.

PropertyThis compound2-Bromo-5-methoxybenzyl bromide4-Bromo-1-(bromomethyl)-2-methoxybenzene
CAS Number 1148110-16-0 sigmaaldrich.com19614-12-1 oakwoodchemical.com854778-42-0 chemscene.com
Molecular Formula C₈H₈Br₂O sigmaaldrich.comC₈H₈Br₂O oakwoodchemical.comC₈H₈Br₂O chemscene.com
Molecular Weight 279.96 g/mol sigmaaldrich.com279.96 g/mol oakwoodchemical.com279.96 g/mol chemscene.com
IUPAC Name This compound1-Bromo-2-(bromomethyl)-4-methoxybenzene nih.gov4-Bromo-2-(bromomethyl)-1-methoxybenzene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(bromomethyl)-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSAFWBHFTUHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 1 Bromo 4 Bromomethyl 2 Methoxybenzene

Established Synthetic Routes for Related Bromomethylated Methoxybenzene Derivatives

The synthesis of molecules like 1-Bromo-4-(bromomethyl)-2-methoxybenzene often leverages established methods for introducing bromine atoms onto either the aromatic ring or a benzylic methyl group of simpler methoxybenzene precursors. Understanding these foundational reactions is crucial for developing a viable synthetic pathway.

The conversion of a methyl group on an aromatic ring to a bromomethyl group is a key transformation, typically achieved through a free-radical chain reaction. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or UV light, is a standard method for this purpose. koreascience.kr

The reaction proceeds via a free-radical mechanism. An initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates radicals upon heating, which then abstract a hydrogen atom from the benzylic position of the toluene derivative. The resulting benzyl (B1604629) radical reacts with NBS to form the bromomethylated product and a succinimidyl radical, which continues the chain reaction.

The choice of solvent is critical for selectivity. Non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used because they favor the radical pathway and minimize competing ionic reactions. koreascience.kr However, due to the toxicity of CCl₄, alternative solvents such as 1,2-dichlorobenzene have been investigated and found to be effective, sometimes offering improved yields and shorter reaction times. koreascience.kr The use of NBS in acetonitrile, in contrast, tends to favor electrophilic aromatic bromination on the ring rather than side-chain bromination. mdma.ch

Table 1: Conditions for Radical Bromination of Toluene Derivatives
ReagentInitiatorSolventKey Feature
N-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCCl₄ (traditional)Promotes selective benzylic bromination. koreascience.kr
N-Bromosuccinimide (NBS)AIBN1,2-DichlorobenzeneLess toxic alternative to CCl₄ with high yields. koreascience.kr
N-Bromosuccinimide (NBS)Visible LightWaterA "green" chemistry approach to radical bromination. researchgate.net
Boron Tribromide (BBr₃)NoneCCl₄A facile method for benzylic bromination at room temperature. bohrium.com

An alternative route to the bromomethyl group involves the nucleophilic substitution of a benzyl alcohol. Reagents like hydrobromic acid (HBr) and phosphorus tribromide (PBr₃) are commonly used to replace the hydroxyl group with a bromine atom. masterorganicchemistry.comyoutube.com

Using Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols into alkyl bromides. The reaction mechanism involves the activation of the alcohol's hydroxyl group by phosphorus, turning it into an excellent leaving group. A bromide ion then displaces this group via an Sₙ2 mechanism. byjus.com This backside attack results in an inversion of stereochemistry if the carbon is chiral. A key advantage of using PBr₃ is that it avoids the carbocation rearrangements that can occur with acidic reagents. masterorganicchemistry.combyjus.com

Using Hydrobromic Acid (HBr): HBr can also convert benzyl alcohols to benzyl bromides. The reaction begins with the protonation of the hydroxyl group by the strong acid, forming a good leaving group (water). For primary alcohols, the reaction can proceed via an Sₙ2 pathway. However, the strongly acidic conditions can sometimes lead to side reactions, especially with sensitive substrates. youtube.comreddit.com

Table 2: Comparison of Reagents for Alcohol Bromination
ReagentMechanismSubstrate SuitabilityKey AdvantagesPotential Drawbacks
PBr₃ Sₙ2 byjus.comPrimary & Secondary Alcohols byjus.comHigh yields, avoids carbocation rearrangements. masterorganicchemistry.combyjus.comSensitive to water.
HBr Sₙ1 or Sₙ2Primary, Secondary, Tertiary AlcoholsReadily available.Strong acidity can cause side reactions, potential for rearrangements. youtube.comreddit.com

Advanced Bromination Strategies for Dibrominated Aromatic Systems

Synthesizing a specific isomer like this compound requires careful planning to control the position of both bromine atoms. This involves advanced strategies for regioselective aromatic substitution and selective side-chain functionalization. A plausible synthetic route begins with 2-methoxytoluene, first introducing a bromine atom onto the aromatic ring and then brominating the side chain.

The first step in the proposed synthesis is the regioselective bromination of a methoxy-substituted toluene. The position of the incoming bromine atom is directed by the existing substituents on the ring. The methoxy (B1213986) group (-OCH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. mdpi.com

In the case of 2-methoxytoluene, the para position (C4) is sterically more accessible than the ortho position (C6), making it the favored site for electrophilic substitution. To achieve high selectivity for the para-product (4-bromo-2-methoxytoluene), specific reagents and conditions are employed. Using N-bromosuccinimide (NBS) in a polar solvent like acetonitrile has been shown to be a mild and highly regioselective method for the para-bromination of activated aromatic rings like methoxybenzenes. mdma.chmdpi.com This method effectively minimizes the formation of the ortho-isomer.

Once the aromatic ring is brominated to form the intermediate (e.g., 4-bromo-2-methoxytoluene), the next step is the selective bromination of the methyl side chain. The primary challenge here is to perform the benzylic bromination without causing further substitution on the already brominated aromatic ring.

Achieving this selectivity requires conditions that strongly favor a free-radical pathway over an ionic one. As discussed previously, the Wohl-Ziegler reaction using NBS in a non-polar solvent like CCl₄, initiated by light or a radical initiator like AIBN, is the classic method. mdma.ch The non-polar environment suppresses the ionic electrophilic substitution pathway, ensuring that the bromination occurs exclusively at the benzylic position of the methyl group. mdma.ch Careful control over the stoichiometry of NBS is also necessary to prevent the formation of dibrominated (-CHBr₂) or tribrominated (-CBr₃) side products.

Key optimization parameters include:

Reaction Sequencing: The order of bromination is critical. Brominating the aromatic ring first is generally preferred. The resulting bromo- and methoxy-substituted toluene is still sufficiently activated for a subsequent radical side-chain bromination. Performing the side-chain bromination first would create a benzyl bromide, which is a deactivating group, making the subsequent electrophilic aromatic bromination more difficult and less selective.

Choice of Reagents: For ring bromination, NBS in acetonitrile offers high para-selectivity. mdma.chmdpi.com For side-chain bromination, NBS with AIBN in a non-polar solvent provides the necessary selectivity for the benzylic position. mdma.ch

Solvent Selection: The choice of solvent directly influences the reaction pathway (ionic vs. radical). mdma.ch Modern approaches may favor less toxic solvents like 1,2-dichlorobenzene or ethyl acetate over CCl₄ for radical brominations. koreascience.kr

Temperature and Reaction Time: Both steps require careful temperature control. Radical brominations are typically conducted at the reflux temperature of the solvent to ensure efficient decomposition of the initiator. Reaction times must be monitored (e.g., by TLC or GC) to ensure complete conversion without the formation of degradation products or polybrominated species.

Purification: After each step, purification by methods such as recrystallization or column chromatography is essential to isolate the desired isomer and remove byproducts, ensuring the purity of the intermediate and the final product.

By carefully controlling these parameters across a two-step sequence—electrophilic aromatic bromination followed by radical side-chain bromination—one can achieve an efficient and selective synthesis of this compound.

Precursors and Building Blocks in the Synthesis of this compound and Analogues

The primary precursor for the synthesis of this compound is 1-bromo-2-methoxy-4-methylbenzene . The synthesis of this key intermediate can be achieved from commercially available starting materials. One common route involves the bromination of 2-methoxy-4-methylbenzoic acid. This transformation is typically carried out using a brominating agent in a suitable solvent.

A detailed synthetic approach for a related precursor, 1-bromo-2,4-dimethylbenzene, involves the use of Bu4NBr3 as the brominating agent at elevated temperatures. While a direct protocol for 2-methoxy-4-methylbenzoic acid is not extensively detailed in the provided search results, the general procedures for similar substituted benzoic acids suggest a viable pathway.

The following table outlines the key precursors and reagents involved in the synthesis of the immediate precursor to this compound.

Precursor/ReagentRole
2-methoxy-4-methylbenzoic acidStarting material for the precursor synthesis
Tetrabutylammonium tribromide (Bu4NBr3)Brominating agent for the aromatic ring
Solvent (e.g., 1,2-dichlorobenzene)Reaction medium

Once the precursor, 1-bromo-2-methoxy-4-methylbenzene, is obtained, the subsequent and final step is the selective bromination of the methyl group at the benzylic position. This transformation is a critical step and is typically achieved through a free radical substitution reaction. The most common and effective method for this is the Wohl-Ziegler bromination . wikipedia.orgorganic-chemistry.orgthermofisher.comchem-station.com This reaction utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. koreascience.krmychemblog.com

The Wohl-Ziegler reaction is particularly well-suited for the benzylic bromination of toluenes and their derivatives. wikipedia.orgorganic-chemistry.orgthermofisher.comchem-station.com The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the benzylic position, which is resonance-stabilized. mychemblog.com The resulting benzylic radical then reacts with a molecule of bromine, which is present in low concentrations, to form the desired benzyl bromide and a new bromine radical, thus propagating the chain. organic-chemistry.org

It is crucial to maintain a low concentration of molecular bromine and hydrogen bromide to prevent competing electrophilic addition or substitution reactions on the aromatic ring, especially in substrates with electron-rich aromatic systems. organic-chemistry.orgchadsprep.com NBS is the reagent of choice as it provides a constant, low concentration of bromine. organic-chemistry.org

The choice of solvent is also critical for the success of the Wohl-Ziegler bromination. Carbon tetrachloride has been traditionally used, but due to its toxicity and environmental concerns, alternative solvents have been explored. wikipedia.org Studies have shown that solvents like 1,2-dichlorobenzene can be superior, leading to shorter reaction times and higher yields. koreascience.kr

The following table summarizes the key reagents and conditions for the benzylic bromination of the precursor.

Reagent/ConditionRoleRationale
N-Bromosuccinimide (NBS)Brominating agentProvides a low, constant concentration of bromine, favoring radical substitution over ionic reactions. organic-chemistry.org
Radical Initiator (AIBN)Initiates the radical chain reactionGenerates the initial bromine radicals needed to start the reaction. koreascience.krmychemblog.com
Solvent (e.g., 1,2-dichlorobenzene)Reaction mediumA less toxic alternative to CCl4 that can lead to improved reaction efficiency. koreascience.kr
Heat or UV lightEnergy source for radical initiationProvides the energy required to homolytically cleave the initiator and start the chain reaction. mychemblog.com

Industrial Production Methodologies for Related Benzyl Bromides

On an industrial scale, the production of benzyl bromides often employs methods that are cost-effective, scalable, and efficient. While specific industrial synthesis of this compound is not publicly detailed, the general principles for the production of substituted benzyl bromides can be inferred from established industrial processes for similar compounds.

The industrial synthesis of benzyl bromide itself is typically achieved through the side-chain bromination of toluene. This is a radical reaction that can be initiated by light or a radical initiator. The process involves introducing elemental chlorine into a two-phase system containing the substituted toluene, a metal bromide, and a base, under irradiation with visible light.

Modern industrial approaches are increasingly focused on developing safer and more environmentally friendly processes. One such approach is the use of continuous-flow microreactors. researchgate.net This technology offers several advantages over traditional batch processing, including enhanced safety, better temperature control, and improved reaction efficiency. For the bromination of toluene derivatives, a continuous-flow system can utilize hydrogen peroxide and hydrogen bromide as the bromine source, activated by visible-light photocatalysis. researchgate.net This method avoids the use of hazardous reagents like molecular bromine and can be applied to various toluene derivatives with both electron-withdrawing and electron-donating groups. researchgate.net

The key considerations for the industrial production of functionalized benzyl bromides include:

Raw Material Cost and Availability: The economic viability of the process is heavily dependent on the cost of the starting materials.

Reaction Selectivity: Minimizing side reactions, such as nuclear bromination, is crucial for achieving high purity and yield of the desired product.

Process Safety: Handling of bromine and radical reactions on a large scale requires strict safety protocols. Continuous-flow systems can mitigate some of these risks.

Environmental Impact: The use of hazardous solvents and reagents is a major concern. Greener alternatives and efficient waste management are increasingly important.

The following table provides a comparative overview of traditional and modern industrial approaches to benzyl bromide synthesis.

FeatureTraditional Batch ProcessModern Continuous-Flow Process
Reagents Toluene, molecular bromine, radical initiatorToluene derivatives, HBr, H2O2 researchgate.net
Initiation Thermal or photochemicalVisible-light photocatalysis researchgate.net
Solvents Often chlorinated solvents like CCl4Can be performed solvent-free or in greener solvents researchgate.net
Safety Higher risks associated with handling large volumes of bromineEnhanced safety due to smaller reaction volumes and better control
Efficiency Can have limitations in heat and mass transferImproved efficiency and higher yields researchgate.net
Environmental Impact Generates hazardous wasteMore environmentally benign

Reactivity and Mechanistic Investigations of 1 Bromo 4 Bromomethyl 2 Methoxybenzene

Electrophilic Aromatic Substitution Reactions on the Bromomethoxybenzene Core

The benzene (B151609) ring of 1-bromo-4-(bromomethyl)-2-methoxybenzene is activated towards electrophilic attack due to the presence of the methoxy (B1213986) group and deactivated by the bromo group. The positions of subsequent substitutions are directed by these existing substituents.

Both the methoxy (-OCH₃) and bromo (-Br) groups are ortho, para-directors for electrophilic aromatic substitution. The methoxy group is a strongly activating group due to the resonance donation of its lone pair of electrons into the aromatic ring. This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. The bromo group, while deactivating due to its inductive electron-withdrawing effect, also directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate carbocation.

In this compound, the positions ortho and para to the strongly activating methoxy group are positions 1, 3, and 5. The positions ortho and para to the bromo group are positions 2 and 6. The directing effects of the two groups are therefore cooperative, reinforcing substitution at specific positions. The most likely positions for electrophilic attack are those activated by the methoxy group and not significantly hindered sterically. Given the substitution pattern, the primary sites for further substitution would be the positions ortho to the methoxy group.

Table 3: Predicted Product Distribution for the Nitration of a Substituted Anisole Analogue

Position of AttackPredicted ProductEstimated Percentage
Ortho to Methoxy1-Bromo-4-(bromomethyl)-2-methoxy-3-nitrobenzeneMajor
Ortho to Methoxy1-Bromo-4-(bromomethyl)-2-methoxy-5-nitrobenzeneMinor
Para to Methoxy(Blocked by Bromomethyl)-

Note: This table provides an estimated product distribution based on the general directing effects of methoxy and bromo groups. Actual ratios can be influenced by the specific electrophile and reaction conditions.

Regioselectivity and Ortho/Para Preference

The regioselectivity of electrophilic aromatic substitution reactions on this compound is primarily governed by the directing effects of the substituents on the benzene ring: the methoxy group (-OCH₃), the bromine atom (-Br), and the bromomethyl group (-CH₂Br).

The methoxy group is a strong activating group and an ortho, para-director. libretexts.orgyoutube.commasterorganicchemistry.com This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. libretexts.orgmasterorganicchemistry.com The oxygen atom's lone pairs can participate in resonance, increasing the electron density at these positions and making them more susceptible to electrophilic attack. youtube.com

The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it is also an ortho, para-director. youtube.comchegg.com The lone pairs on the bromine atom can be donated to the ring through resonance, which stabilizes the carbocationic intermediate when the electrophile attacks the ortho or para positions. youtube.com

The bromomethyl group is a weakly deactivating group. The primary influence of this group on regioselectivity is steric hindrance, which may affect the accessibility of the adjacent ortho position to incoming electrophiles.

When considering the combined effects of these substituents on this compound, the powerful activating and directing effect of the methoxy group is expected to be the dominant factor. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the methoxy group. Given that the position para to the methoxy group is already substituted with the bromomethyl group, the primary sites for electrophilic attack would be the two available ortho positions. However, the presence of the bromine atom and the bromomethyl group will also influence the final product distribution. nih.govresearchgate.net

Cross-Coupling Reactions Involving Carbon-Bromine Bonds

This compound possesses two distinct carbon-bromine bonds: an aryl C(sp²)-Br bond and a benzylic C(sp³)-Br bond. This dual reactivity allows for selective participation in various cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. chemistryjournals.net

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of C-C bonds. sigmaaldrich.comtcichemicals.com

Suzuki-Miyaura Coupling Protocols for C(sp²)-Br and C(sp³)-Br Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. libretexts.orgnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of organoboron reagents. nih.gov

For this compound, Suzuki-Miyaura coupling can be selectively performed at either the C(sp²)-Br or the C(sp³)-Br bond, depending on the reaction conditions. Generally, the C(sp²)-Br bond is more reactive than the C(sp³)-Br bond in Suzuki-Miyaura couplings. The reactivity of organohalides in Suzuki coupling typically follows the order: R-I > R-Br > R-OTf >> R-Cl. tcichemicals.com

Selective coupling at the aryl bromide position can be achieved using standard Suzuki-Miyaura conditions, which often involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand, and a base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃. youtube.comchegg.com

Coupling at the benzylic bromide position is also feasible, although it may require different catalytic systems or conditions to achieve high selectivity, especially in the presence of the more reactive aryl bromide. The choice of catalyst, ligands, base, and solvent can influence the chemoselectivity of the reaction. youtube.com

Ligand Effects on Reactivity and Selectivity in Cross-Coupling

The choice of ligand in palladium-catalyzed cross-coupling reactions is crucial for controlling reactivity and selectivity. researchgate.net Ligands can influence the electronic and steric properties of the palladium catalyst, thereby affecting the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. acs.org

For the cross-coupling of this compound, different types of ligands can be employed to favor reaction at either the C(sp²)-Br or C(sp³)-Br bond.

For C(sp²)-Br coupling: Electron-rich and sterically hindered phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines like SPhos and XPhos, are often effective for the coupling of aryl bromides. These ligands promote the oxidative addition of the aryl bromide to the Pd(0) center. researchgate.net

For C(sp³)-Br coupling: Different ligand systems may be required to promote the coupling of the benzylic bromide. N-heterocyclic carbenes (NHCs) have emerged as effective ligands for a variety of cross-coupling reactions and can offer different selectivity compared to phosphine ligands. acs.org

The interplay between the ligand, substrate, and other reaction parameters allows for the selective functionalization of either bromine atom in this compound.

Mechanistic Studies of Transmetalation and Oxidative Addition in Palladium Catalysis

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: This is often the rate-determining step of the catalytic cycle. rsc.orgvu.nl In this step, the organohalide (in this case, this compound) reacts with a Pd(0) complex to form a Pd(II) species. researchgate.netchemrxiv.org The relative rates of oxidative addition for the C(sp²)-Br and C(sp³)-Br bonds will be a key factor in determining the selectivity of the reaction. Generally, the oxidative addition of aryl bromides to Pd(0) is a well-studied and favorable process. chemrxiv.orgacs.org

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organometallic reagent (e.g., the organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. nih.govillinois.edu This step is often accelerated by the presence of a base. nih.gov The electronic properties of the coupling partners can influence the rate of transmetalation, with electron-donating groups on the nucleophile and electron-withdrawing groups on the electrophile generally accelerating the process. nih.gov

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. chemistryjournals.net

Iron-Catalyzed Cross-Coupling Reactions with Organomagnesium Reagents

Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to palladium-catalyzed methods. acs.orgprinceton.edu Iron catalysts are particularly effective for the coupling of alkyl halides with organomagnesium reagents (Grignard reagents). acs.org

For this compound, an iron-catalyzed cross-coupling with an aryl or alkyl Grignard reagent could potentially proceed at either the C(sp²)-Br or C(sp³)-Br bond. The reactivity of alkyl halides in iron-catalyzed couplings generally follows the order of R-I > R-Br > R-Cl.

The reaction typically involves an iron salt, such as FeCl₃ or Fe(acac)₃, and may require an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to improve yields. The mechanism of these reactions is thought to involve the formation of low-valent iron species. acgpubs.orgresearchgate.net These reactions often proceed under mild conditions and can tolerate a variety of functional groups. rsc.orgacs.org The selectivity between the aryl and benzylic bromide would depend on the specific iron catalyst and reaction conditions employed.

Other Transition Metal Catalyzed Coupling Transformations

While specific studies detailing other transition metal-catalyzed coupling transformations of this compound are not extensively documented in readily available literature, the bifunctional nature of this molecule, possessing both an aryl bromide and a benzylic bromide, suggests its potential as a versatile substrate in a variety of such reactions. The distinct reactivity of the C(sp²)–Br and C(sp³)–Br bonds allows for selective and sequential couplings under different catalytic systems.

The aryl bromide moiety is a classical coupling partner in numerous palladium-catalyzed reactions. These include, but are not limited to, Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The methoxy group, being an electron-donating group, can influence the reactivity of the aryl bromide in these transformations.

Conversely, the benzylic bromide functionality is amenable to coupling reactions that proceed via different mechanisms, often involving the formation of benzylic organometallic intermediates or radical species. The selective coupling at the benzylic position while leaving the aryl bromide intact, or vice versa, would be a key challenge and a point of synthetic utility. The choice of catalyst, ligands, and reaction conditions would be crucial in dictating the chemoselectivity of these transformations.

Below is a hypothetical data table illustrating potential selective coupling reactions, based on the known reactivity of similar substrates.

Coupling ReactionCoupling PartnerCatalyst SystemPotential ProductRegioselectivity
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Base4-(Aryl)-1-(bromomethyl)-2-methoxybenzeneC(sp²)–Br
HeckAlkenePd(OAc)₂ / Ligand / Base1-(Bromomethyl)-2-methoxy-4-vinylbenzeneC(sp²)–Br
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / Base1-(Bromomethyl)-2-methoxy-4-(alkynyl)benzeneC(sp²)–Br
KumadaGrignard reagentNi(dppp)Cl₂4-(Alkyl/Aryl)-1-(bromomethyl)-2-methoxybenzeneC(sp²)–Br
NegishiOrganozinc reagentPd(dba)₂ / Ligand1-(Bromomethyl)-2-methoxy-4-(alkyl/aryl)benzeneC(sp²)–Br

Oxidative and Reductive Transformations

Oxidation of the Methoxy Group and its Derivatives

The oxidation of the methoxy group in this compound would likely require harsh conditions that could potentially affect the other functional groups present in the molecule. Strong oxidizing agents could lead to the cleavage of the methyl ether, yielding the corresponding phenol, or potentially oxidize the benzylic position. However, specific studies on the controlled oxidation of the methoxy group in this particular compound are not readily found. In related methoxybenzene derivatives, oxidative demethylation can be achieved using reagents like ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), often proceeding through a radical cation intermediate. The presence of two bromine atoms would likely influence the electronic properties of the aromatic ring and, consequently, its susceptibility to oxidation.

Selective Reduction of Brominated Functionalities

The selective reduction of one of the two bromine functionalities in this compound presents a significant synthetic challenge due to their differing chemical environments. The aryl bromide and the benzylic bromide exhibit distinct reactivities towards reducing agents.

The benzylic bromide is generally more susceptible to reduction than the aryl bromide. This selective reduction could potentially be achieved using a variety of reducing agents, including:

Hydride reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could potentially reduce the benzylic bromide, although the latter might also affect other functional groups.

Catalytic hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source could be employed for the hydrogenolysis of the benzylic C-Br bond. Careful control of reaction conditions would be necessary to avoid reduction of the aryl bromide.

Radical-based reductions: Reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN) are known to effectively reduce alkyl halides, and could potentially be used for the selective reduction of the benzylic bromide.

Conversely, the selective reduction of the aryl bromide while preserving the benzylic bromide is more challenging. This might require specific catalytic systems that favor the oxidative addition of palladium to the C(sp²)–Br bond over the C(sp³)–Br bond, followed by a reductive cleavage.

A summary of potential selective reduction strategies is presented in the table below.

Target FunctionalityReducing Agent/SystemPotential Product
Benzylic BromideNaBH₄1-Bromo-2-methoxy-4-methylbenzene
Benzylic BromideH₂, Pd/C1-Bromo-2-methoxy-4-methylbenzene
Benzylic BromideBu₃SnH, AIBN1-Bromo-2-methoxy-4-methylbenzene
Aryl BromideSpecific catalytic system4-(Bromomethyl)-2-methoxybenzene

Radical Reactions and Their Applications in Functionalization

The benzylic bromide functionality of this compound makes it a prime candidate for radical-based transformations. Homolytic cleavage of the C-Br bond at the benzylic position can be initiated by radical initiators (e.g., AIBN) or photochemically, generating a stabilized benzylic radical. This reactive intermediate can then participate in a variety of functionalization reactions.

One common application is in radical addition reactions to alkenes and alkynes. The generated benzylic radical can add across a double or triple bond, leading to the formation of a new carbon-carbon bond and a new radical species, which can then be quenched or participate in further reactions.

Another important class of radical reactions is atom transfer radical polymerization (ATRP), where the benzylic bromide could potentially serve as an initiator for the controlled polymerization of various monomers.

Furthermore, the benzylic radical can be trapped by various radical acceptors to introduce different functional groups at the benzylic position. The aryl bromide and methoxy substituents on the aromatic ring can influence the stability and reactivity of the benzylic radical intermediate.

Dearomative Cyclization Reactions

Dearomative cyclization reactions involving this compound are not prominently described in the scientific literature. However, the structure of the molecule contains functionalities that could potentially participate in such transformations under specific conditions. Dearomatization reactions are powerful tools in organic synthesis for the construction of complex three-dimensional structures from flat aromatic precursors.

For a dearomative cyclization to occur, a nucleophilic or radical center would typically need to be generated within the molecule, which could then attack the aromatic ring. For instance, if the benzylic bromide were converted into an organometallic species (e.g., an organolithium or Grignard reagent), an intramolecular attack on the aromatic ring could potentially lead to a dearomatized cyclic product. However, the presence of the aryl bromide would complicate such a reaction.

Alternatively, radical-mediated cyclizations could be envisioned. Generation of a radical at a position tethered to the aromatic ring could, in principle, lead to an intramolecular addition to the benzene ring, resulting in a dearomatized, cyclic radical intermediate. The success of such a reaction would depend on the thermodynamics and kinetics of the cyclization process, including the length and nature of the tether.

Spectroscopic and Analytical Characterization Methodologies in Research on 1 Bromo 4 Bromomethyl 2 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms and their connectivity can be determined.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Characteristic Chemical Shifts

¹H-NMR spectroscopy is used to identify the different types of protons (hydrogen atoms) in a molecule. For 1-Bromo-4-(bromomethyl)-2-methoxybenzene, distinct signals are expected for the methoxy (B1213986) group protons, the bromomethyl group protons, and the protons on the aromatic ring.

The methoxy (-OCH₃) protons are chemically equivalent and shielded, typically appearing as a sharp singlet in the upfield region of the spectrum. The bromomethyl (-CH₂Br) protons are also equivalent and would appear as another distinct singlet, shifted further downfield compared to a standard methyl group due to the deshielding effect of the adjacent bromine atom. The three aromatic protons are in different chemical environments and would present as a more complex set of signals in the downfield (aromatic) region of the spectrum, with their splitting patterns dictated by the coupling between them.

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity
Methoxy Protons (-OCH₃)~3.8 - 4.0Singlet (s)
Bromomethyl Protons (-CH₂Br)~4.4 - 4.6Singlet (s)
Aromatic Protons (Ar-H)~6.8 - 7.5Multiplet (m)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Analysis

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. A unique signal is expected for each chemically non-equivalent carbon atom. In this compound, eight distinct signals would be anticipated: one for the methoxy carbon, one for the bromomethyl carbon, and six for the aromatic carbons, each experiencing a different electronic environment due to the substituents. The carbons directly bonded to the electronegative oxygen and bromine atoms (C-O and C-Br) would be significantly shifted downfield.

Carbon Type Expected Chemical Shift (δ, ppm)
Methoxy Carbon (-OCH₃)~55 - 60
Bromomethyl Carbon (-CH₂Br)~30 - 35
Aromatic Carbon (C-Br)~110 - 120
Aromatic Carbon (C-OCH₃)~155 - 160
Other Aromatic Carbons~115 - 140

Advanced NMR Techniques (e.g., 2D-NMR) for Connectivity Confirmation

While ¹H and ¹³C-NMR provide foundational data, two-dimensional (2D) NMR techniques would be necessary to unambiguously confirm the complex structure and assign all signals correctly.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the ¹H signals of the methoxy and bromomethyl groups to their corresponding ¹³C signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental formula of a compound.

Molecular Ion Peak Analysis

The molecular formula of this compound is C₈H₈Br₂O. A key feature in its mass spectrum would be the molecular ion peak cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Due to the presence of two bromine atoms in the molecule, the molecular ion will appear as a characteristic triplet of peaks (M, M+2, M+4) with an intensity ratio of approximately 1:2:1.

Ion Mass (m/z) Expected Relative Intensity
[C₈H₈⁷⁹Br₂O]⁺277.9~1
[C₈H₈⁷⁹Br⁸¹BrO]⁺279.9~2
[C₈H₈⁸¹Br₂O]⁺281.9~1

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of an ion, allowing for the unambiguous determination of its elemental formula. For this compound, HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from other ions that might have the same nominal mass but a different elemental composition.

Ion Formula Calculated Exact Mass
[C₈H₈⁷⁹Br₂O]⁺277.8989
[C₈H₈⁷⁹Br⁸¹BrO]⁺279.8969
[C₈H₈⁸¹Br₂O]⁺281.8948

An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) would provide definitive confirmation of the compound's elemental formula.

Fragmentation Pathways and Isomer Differentiation

Mass spectrometry (MS) is a critical tool for the structural elucidation of this compound and for distinguishing it from its isomers. The presence of two bromine atoms is a key feature, as bromine has two stable isotopes, 79Br and 81Br, in an approximate 1:1 ratio. youtube.comdocbrown.info This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as pairs of peaks (M+ and M+2) with nearly equal intensity.

The fragmentation of the molecular ion under electron ionization (EI) is expected to follow predictable pathways based on bond strengths and the stability of the resulting fragments. Common fragmentation pathways would likely include:

Loss of a bromine radical: Cleavage of one of the C-Br bonds is a probable event. Loss of the bromine atom from the bromomethyl group would yield a relatively stable benzylic carbocation.

Loss of the bromomethyl group: Fission of the bond between the aromatic ring and the bromomethyl group would result in a fragment corresponding to the bromomethoxybenzene cation.

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃) from the molecular ion can also occur.

Benzylic cleavage: The bond between the methylene (B1212753) group and the aromatic ring can break, leading to characteristic fragments.

Differentiating this compound from its positional isomers, such as 1-Bromo-2-(bromomethyl)-4-methoxybenzene or 4-Bromo-1-(bromomethyl)-2-methoxybenzene, is achievable through careful analysis of the relative abundances of fragment ions. researchgate.net The substitution pattern on the benzene (B151609) ring influences the stability of the fragment ions, leading to a unique mass spectral fingerprint for each isomer. plu.mxethz.ch Advanced techniques like tandem mass spectrometry (MS/MS) can provide even greater structural detail by isolating a specific parent ion and inducing further fragmentation to probe its structure. plu.mx

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and isomers, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Isolation

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of this compound. A common approach for this type of compound involves reverse-phase (RP) HPLC. sielc.comsielc.com In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase.

For reaction monitoring, small aliquots of a reaction mixture can be injected into the HPLC system at various time points. The resulting chromatograms allow researchers to track the consumption of reactants and the formation of the product, thereby optimizing reaction conditions like temperature, time, and catalyst loading. researchgate.net For product isolation, preparative HPLC can be employed, where the method is scaled up to handle larger quantities of material, enabling the purification of the target compound to a high degree. sielc.comsielc.com

Table 1: Illustrative HPLC Parameters for Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Detector UV at 254 nm
Flow Rate 1.0 mL/min

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Mixtures and Quantitative Analysis

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. nist.govnist.gov The sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase.

GC is particularly useful for assessing the purity of the compound by detecting volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass spectra. nih.gov This combination is powerful for quantitative analysis, where the amount of this compound in a sample can be accurately determined by comparing its peak area to that of a known standard.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and much faster analysis times. sielc.comsielc.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. An HPLC method developed for this compound can often be transferred to a UPLC system to improve throughput, which is highly advantageous in research and industrial settings for rapid purity checks and reaction monitoring. sielc.com

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available in public databases, this technique is invaluable for characterizing its derivatives and analogues. growingscience.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net When a sample of this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. docbrown.info

The IR spectrum of this compound would be expected to show several key absorption bands:

Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Absorptions from the methoxy and bromomethyl groups would be found just below 3000 cm⁻¹.

C=C Aromatic Ring Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring. libretexts.org

C-O Ether Stretch: A strong, distinct peak is expected in the 1200-1250 cm⁻¹ range for the aryl-alkyl ether linkage. libretexts.org

C-Br Stretch: Absorptions corresponding to the carbon-bromine bonds would be found in the fingerprint region, typically between 500 and 700 cm⁻¹. docbrown.info

The unique pattern of peaks in the fingerprint region (below 1500 cm⁻¹) provides a definitive identification of the compound when compared to a reference spectrum. nist.gov

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
Aromatic C-H ~3030 - 3100 Stretching vibration
Aliphatic C-H ~2850 - 2960 Stretching vibration
Aromatic C=C ~1450 - 1600 Ring stretching
Aryl-O Stretch ~1200 - 1250 Asymmetric C-O-C stretch

Computational and Theoretical Investigations of 1 Bromo 4 Bromomethyl 2 Methoxybenzene and Its Reactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the electronic structure of molecules, which in turn governs their reactivity. For 1-Bromo-4-(bromomethyl)-2-methoxybenzene, DFT calculations can determine key electronic properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential surfaces, and atomic charges. These properties are crucial for predicting how the molecule will interact with other reagents.

For instance, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing bromine atoms influence the electron density distribution across the benzene (B151609) ring. DFT calculations can precisely quantify these effects, identifying regions of the molecule that are electron-rich and thus susceptible to electrophilic attack, or electron-poor and prone to nucleophilic attack. Quantum chemical calculations have been successfully applied to similar molecules, like (2e)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, to determine geometric parameters, frontier molecular orbitals (HOMO and LUMO), and other properties using the B3LYP level of theory. researchgate.net

A significant application of DFT is the mapping of reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies (energy barriers), which are critical for understanding reaction rates.

For this compound, two primary reactive sites are the benzylic carbon of the bromomethyl group and the aromatic ring itself. DFT can be used to model reactions at these sites, such as Sₙ1/Sₙ2 nucleophilic substitution at the benzylic position or electrophilic aromatic substitution on the ring.

In a hypothetical Sₙ1 reaction, DFT would be used to calculate the energy required to cleave the C-Br bond of the bromomethyl group to form a benzylic carbocation. The stability of this carbocation, which is significantly influenced by resonance with the benzene ring, can be precisely calculated. pearson.com For a competing Sₙ2 reaction, DFT would model the concerted mechanism, calculating the energy of the five-coordinate transition state. Comparing the activation barriers for these two pathways can predict which mechanism is more favorable under specific conditions.

Table 1: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Substitution

SpeciesRelative Energy (kcal/mol)Description
Reactants (Substrate + Nucleophile)0.0Initial state
Sₙ1 Transition State (C-Br cleavage)+18.5Rate-determining step for Sₙ1
Benzylic Carbocation Intermediate+12.0Stabilized intermediate
Sₙ2 Transition State+22.0Concerted displacement
Products-15.0Final state

Note: Data is illustrative and based on typical values for substituted benzyl (B1604629) bromides.

Regioselectivity—the preference for reaction at one position over another—is a key challenge in organic synthesis. For this compound, electrophilic aromatic substitution could occur at several positions on the ring. DFT calculations can predict the most likely site of attack by evaluating the stability of the intermediate carbocations (sigma complexes) formed during the reaction. The position that leads to the most stable intermediate, and thus has the lowest activation energy, will be the major product.

Computational models like RegioML, which use machine learning combined with quantum chemical descriptors, have shown high accuracy in predicting the regioselectivity of electrophilic aromatic substitution reactions, such as bromination. chemrxiv.orgresearchgate.net These models rely on descriptors like atomic charges, which can be computed for this compound using DFT to predict its reactivity in similar reactions. chemrxiv.orgresearchgate.net

Stereoselectivity, while less relevant for reactions at the aromatic ring, could be a factor in reactions involving the chiral center that could be formed at the benzylic carbon. Computational methods can be used to model the different stereochemical pathways and predict the most likely outcome.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. For this compound, MD simulations can explore its conformational landscape. The methoxy and bromomethyl groups are not fixed in space but can rotate. MD can reveal the preferred orientations (conformers) of these groups and the energy barriers between them.

This conformational flexibility can be crucial in a reaction, as the accessibility of a reactive site may depend on the molecule's shape at a given moment. Furthermore, MD simulations explicitly model solvent molecules, allowing for a detailed study of intermolecular interactions, such as hydrogen bonding or solvation effects, which can profoundly influence reaction rates and mechanisms. X-ray crystallography and other experimental techniques can help understand protein conformational substates, but MD simulations offer a way to analyze protein motions at an atomic level.

Quantitative Structure-Activity Relationships (QSAR) in Reactivity Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or physicochemical properties with its activity, in this case, its chemical reactivity. nih.gov For a series of related compounds, QSAR can build a mathematical model to predict reactivity.

For this compound and its analogs, a QSAR study could be developed to predict their reaction rates in, for example, a nucleophilic substitution reaction. The "structure" part of the model would consist of descriptors, many of which can be calculated using DFT. These descriptors could include:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges on the benzylic carbon and bromine atom.

Steric Descriptors: Molecular volume, surface area, or specific parameters describing the bulkiness of substituents.

Topological Descriptors: Indices that describe the branching and connectivity of the molecule. nih.gov

By correlating these descriptors with experimentally measured reaction rates for a set of training molecules, a predictive model can be built. This model could then be used to estimate the reactivity of new, unsynthesized derivatives, guiding further experimental work. Such QSAR studies have been successfully applied to understand the activities of substituted benzamides. leidenuniv.nl

Data Science and Machine Learning Approaches in Reaction Optimization and Discovery

The fields of data science and machine learning (ML) are revolutionizing chemistry by enabling the prediction of reaction outcomes and the optimization of reaction conditions from large datasets. beilstein-journals.orgresearchgate.net While DFT and MD provide deep insights into individual reactions, ML models can learn from thousands of experiments to identify complex patterns that are not immediately obvious. beilstein-journals.orgresearchgate.net

For a compound like this compound, an ML model could be trained on a database of reactions involving substituted benzyl bromides. The model would learn how factors like the nucleophile, solvent, temperature, and the specific substitution pattern on the aromatic ring affect the reaction's yield or selectivity. Bayesian optimization is a particularly powerful tool for this, as it can efficiently search for the best reaction conditions. nih.gov

These models can be used for:

Reaction Outcome Prediction: Predicting the major product of a reaction given the reactants and conditions.

Yield Prediction: Estimating the expected yield of a reaction, which is crucial for process optimization.

Reaction Condition Recommendation: Suggesting the optimal solvent, temperature, and catalyst to achieve a desired outcome.

Machine learning models have demonstrated high accuracy (over 90%) in predicting the reactive sites for electrophilic aromatic substitutions by using quantum mechanics descriptors as inputs. acs.org This approach combines the predictive power of large datasets with the physical accuracy of quantum chemistry, representing the forefront of reaction optimization and discovery. chemistryworld.com

Q & A

Q. Basic

  • X-ray crystallography : Resolves crystal packing and confirms substituent positions. For example, double-layered head-to-head stacking along the b-axis is observed in related brominated aromatics .
  • NMR spectroscopy : Distinct signals for methoxy (δ 3.8–4.0 ppm), bromomethyl (δ 4.3–4.5 ppm), and aromatic protons (δ 6.8–7.5 ppm). Coupling patterns in ¹H NMR differentiate ortho/meta/para substitution .
  • GC-MS : Monitors purity (>95% typical) and identifies volatile byproducts (e.g., dibrominated isomers) .

What reaction mechanisms dominate in nucleophilic substitutions involving this compound?

Basic
The bromomethyl group undergoes SN2 nucleophilic substitution in polar aprotic solvents (e.g., DMSO, DMF) due to its primary alkyl halide nature. For example:

  • Reaction with amines: Primary amines (e.g., methylamine) displace bromide at 50–70°C, forming 4-(aminomethyl)-2-methoxybenzene derivatives .
  • Competing elimination: At higher temperatures (>80°C), base-induced dehydrohalogenation forms vinyl ethers, detectable via GC-MS .

How are impurities or byproducts identified and quantified during synthesis?

Q. Basic

  • HPLC-UV/RI : Separates dibrominated isomers (e.g., 1,3-dibromo derivatives) using reverse-phase C18 columns and acetonitrile/water gradients .
  • TLC with iodine staining : Rapid screening for unreacted starting material (Rf ~0.7 in hexane/ethyl acetate 4:1) .

What stability considerations are critical for handling and storing this compound?

Q. Basic

  • Light sensitivity : Brominated aromatics degrade under UV light; store in amber vials at –20°C .
  • Hydrolysis : Moisture induces slow hydrolysis of the bromomethyl group; use anhydrous solvents and molecular sieves .

How can synthetic yields be improved while minimizing side reactions?

Q. Advanced

  • Design of Experiments (DoE) : Optimize temperature, solvent (e.g., switch from DMF to acetonitrile), and catalyst (e.g., tetrabutylammonium bromide) via response surface methodology .
  • In situ monitoring : FT-IR tracks bromide ion release to halt reactions at ~90% conversion, avoiding over-bromination .

What advanced mechanistic studies elucidate competing pathways in its reactivity?

Q. Advanced

  • Kinetic isotope effects (KIE) : Deuterated analogs (e.g., CD₂Br) reveal whether rate-limiting steps involve bond-breaking (SN2) or transition-state stabilization .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in electrophilic attacks on the aromatic ring .

How are trace-level degradation products analyzed in long-term stability studies?

Q. Advanced

  • LC-QTOF-MS : Identifies hydrolyzed products (e.g., 4-(hydroxymethyl)-2-methoxybenzene) with ppm-level sensitivity .
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks; correlate degradation kinetics with Arrhenius models .

What role does this compound play in drug discovery or materials science?

Q. Advanced

  • Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors by functionalizing the bromomethyl group with heterocycles (e.g., pyridines) .
  • Polymer crosslinkers : Incorporates into epoxy resins via nucleophilic substitution, enhancing thermal stability (Tg > 200°C) .

How do structural modifications (e.g., substituent effects) alter its reactivity or bioactivity?

Q. Advanced

  • Electron-withdrawing groups : Nitro or cyano substituents at the 5-position reduce SN2 reactivity by destabilizing the transition state .
  • Biological SAR : Methyl-to-ethyl substitution on the methoxy group increases logP by ~0.5, improving blood-brain barrier penetration in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.